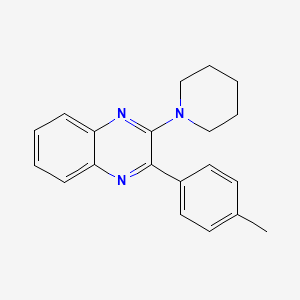
2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline is a chemical compound that has been used in scientific research for its potential therapeutic applications. It is a quinoxaline derivative that has been shown to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Anticonvulsant Agent Development
Researchers have explored the synthesis of N-substituted 1,2,3,4-tetrahydroisoquinolines, including compounds structurally related to "2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline," for developing new anticonvulsants. These derivatives demonstrated significant activity against audiogenic seizures in mice, with some showing potency comparable to known anticonvulsant agents. The study highlights the potential of such compounds as noncompetitive AMPA receptor modulators, contributing to the development of new treatments for epilepsy and related disorders (Gitto et al., 2006).
Antimicrobial and Antituberculosis Activity
Spiro-piperidin-4-ones, which share a core piperidine structure with "this compound," have been synthesized and evaluated for their antimicrobial and antituberculosis activities. These compounds exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis, with notable potency and effectiveness in reducing bacterial load in tissue samples. This research underscores the potential of piperidine derivatives in treating bacterial infections, including drug-resistant strains (Kumar et al., 2008).
Cancer Research and Treatment
Derivatives structurally related to "this compound" have been identified as potent inhibitors of various cancer-related targets, such as Aurora kinases, which are essential for cell division and tumor growth. These compounds demonstrate the capacity to inhibit cancer cell proliferation, offering a foundation for developing new anticancer therapies (ヘンリー,ジェームズ, 2006).
Neurological Disorder Therapeutics
Compounds with the piperidine moiety, akin to "this compound," have been investigated for their binding affinity and selectivity at sigma(1) receptors, which are implicated in various neurological disorders. These studies provide insights into designing selective sigma(1) receptor ligands, potentially leading to novel treatments for pain, depression, and neurodegenerative diseases (Berardi et al., 2005).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various biological targets
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes for this compound require further investigation.
Biochemical Pathways
Related compounds have been found to influence various metabolic pathways . More research is needed to elucidate the specific pathways affected by this compound.
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties
Result of Action
Related compounds have been found to have various biological effects
Action Environment
Environmental factors can significantly impact the action of similar compounds . More research is needed to understand how environmental factors influence this compound’s action.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-3-piperidin-1-ylquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3/c1-15-9-11-16(12-10-15)19-20(23-13-5-2-6-14-23)22-18-8-4-3-7-17(18)21-19/h3-4,7-12H,2,5-6,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBBERMMZAMXHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2377610.png)
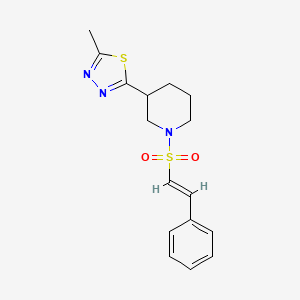
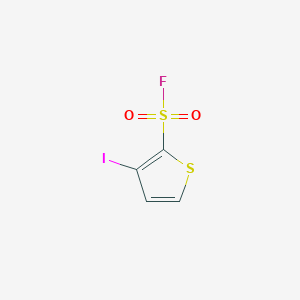
![N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2377617.png)
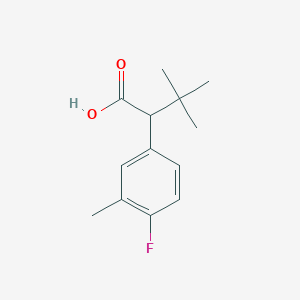
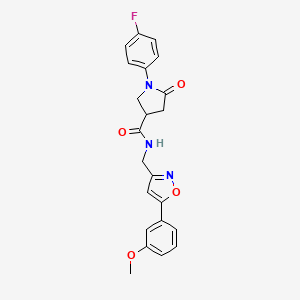

![5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methanesulfonamido-N-methylbenzamide](/img/structure/B2377623.png)
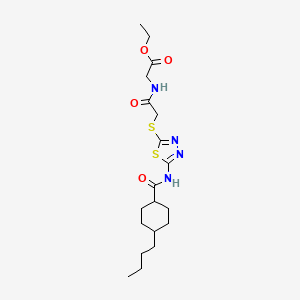
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2377626.png)
![N-(cyanomethyl)-2-({1-[4-(trifluoromethoxy)phenyl]ethyl}sulfanyl)acetamide](/img/structure/B2377628.png)

![3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2377631.png)
![2-phenoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2377632.png)